molecular formula C26H19Cl2F3N6O4S B2896834 N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide CAS No. 391941-16-5

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide

Cat. No.: B2896834
CAS No.: 391941-16-5
M. Wt: 639.43
InChI Key: OWMJPJJIVINKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C26H19Cl2F3N6O4S and its molecular weight is 639.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound is related to the synthesis of novel heterocyclic compounds, as described in a study focusing on the synthesis of heterocyclic-thieno[2,3-b]quinoline derivatives. These compounds are significant due to their potential applications in various fields of chemistry and medicine (Awad, Abdel-rahman, & Bakhite, 1991).

Ligand Design for Coordination Chemistry

The compound is an example of a ligand used in coordination chemistry. A study on the design and synthesis of multidentate ligands for rhenium cores showcased the importance of such compounds in forming stable complexes with potential biomedical applications (Wang et al., 2017).

Acaricidal Activity

Research on oxazoline derivatives containing an oxime ether moiety, similar in structure to the compound , highlighted their acaricidal activity. These compounds showed significant effectiveness against certain pests, suggesting their potential in agricultural applications (Li et al., 2014).

Synthesis and Fluorescent Properties

The compound is related to research in the synthesis and investigation of fluorescent properties of new derivatives of nitrobenzofurazan. Such studies are crucial in the development of novel materials with unique optical properties (Bem et al., 2007).

Oxidation Studies

Oxidation of related sulfur compounds to the one has been studied, providing insights into chemical reactivity and potential applications in synthesis and material science (Loginova et al., 2011).

Molecular Rearrangements

Research on 4‐iminomethyl‐1,2,3‐triazoles, closely related to the given compound, focused on their molecular rearrangements. Understanding these rearrangements can be critical in synthetic chemistry and drug design (L'abbé et al., 1990).

Polymer Synthesis

A study involving the synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, similar to the compound , reveals the importance of such compounds in the development of new materials with high refractive indices and small birefringences, useful in various industrial applications (Tapaswi et al., 2015).

Insecticidal Activities

Compounds structurally similar to the one have been studied for their acaricidal and insecticidal activities. These findings are significant for developing new pesticides and acaricides in agriculture (Yu et al., 2015).

Oxidative Reactions

The compound is related to oxidative reactions, as seen in a study on oxidative benzoin reactions. Understanding these reactions is crucial in organic synthesis and the development of new chemical methodologies (Castells et al., 1982).

Cyclization Studies

Research on the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, related to the compound of interest, provides insights into the synthesis of cyclic compounds with potential applications in medicinal chemistry (Coustard, 2001).

Biological Activities

A study on the synthesis, characterization, and biological activities of N-substituted benzamide derivatives, structurally similar to the compound , highlights the potential of these compounds in medicinal applications, particularly in anti-tuberculosis activity (Bhalodiya et al., 2021).

Reductive Carbonylation

Research on the reductive carbonylation of nitrobenzene, carbon monoxide, and water or aniline, relevant to the compound's synthesis, offers valuable insights into catalytic systems and synthetic methods in industrial chemistry (Macho et al., 1996).

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Cl2F3N6O4S/c1-14-6-7-15(10-21(14)37(40)41)24(39)32-12-22-34-35-25(36(22)16-8-9-18(27)19(28)11-16)42-13-23(38)33-20-5-3-2-4-17(20)26(29,30)31/h2-11H,12-13H2,1H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMJPJJIVINKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Cl2F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.